molecular formula C5H10ClN B101166 1,2,3,6-Tetrahydropyridine hydrochloride CAS No. 18513-79-6

1,2,3,6-Tetrahydropyridine hydrochloride

Cat. No.: B101166
CAS No.: 18513-79-6
M. Wt: 119.59 g/mol
InChI Key: AFCYWWIZGOUXCF-UHFFFAOYSA-N
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Description

1,2,3,6-Tetrahydropyridine hydrochloride is a heterocyclic organic compound with the molecular formula C5H9N · HCl. It is a derivative of tetrahydropyridine and is commonly used as a building block in chemical synthesis . This compound is known for its utility in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Mechanism of Action

Target of Action

The primary target of 1,2,3,6-Tetrahydropyridine hydrochloride is the mitochondria of neurons . Specifically, it targets dopaminergic neurons , which play a crucial role in transmitting signals in the brain that coordinate movement.

Mode of Action

This compound acts by being converted to 1-methyl-4-phenylpyridinium (MPP+) within the mitochondria of neurons . MPP+ is the active neurotoxin and inhibits mitochondrial complex I . This inhibition leads to oxidative stress and neuronal death .

Biochemical Pathways

The compound affects the biochemical pathway involving mitochondrial complex I . By inhibiting this complex, it disrupts the normal flow of electrons within the mitochondria and hampers the production of ATP, the energy currency of the cell . This leads to oxidative stress and ultimately results in the death of the neuron .

Pharmacokinetics

This allows it to reach its target site, the mitochondria of neurons, where it is metabolized into MPP+ .

Result of Action

The result of the action of this compound is the death of dopaminergic neurons . This is due to the oxidative stress caused by the inhibition of mitochondrial complex I . The death of these neurons can lead to symptoms associated with Parkinson’s disease .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound can neutralize acids in exothermic reactions to form salts plus water . It may also be incompatible with certain substances such as isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides . These factors can potentially affect the compound’s action, efficacy, and stability.

Preparation Methods

The synthesis of 1,2,3,6-tetrahydropyridine hydrochloride can be achieved through several methods. One common approach involves the partial reduction of pyridinium salts. For instance, the treatment of N-methylpyridinium with borohydride reagents yields 1-methyl-1,2,3,6-tetrahydropyridine . Another method involves the acid-promoted condensation of N-[(Z)-3-iodoallyl]-aminoacetaldehydes with hydrazine hydrate, followed by a palladium-catalyzed asymmetric intramolecular hydrazone-type Heck reaction . Industrial production methods typically involve large-scale synthesis using these or similar routes under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,2,3,6-Tetrahydropyridine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

1,2,3,6-Tetrahydropyridine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific applications in neurological research and its role as a precursor for various biologically active compounds.

Properties

IUPAC Name

1,2,3,6-tetrahydropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N.ClH/c1-2-4-6-5-3-1;/h1-2,6H,3-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCYWWIZGOUXCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583715
Record name 1,2,3,6-Tetrahydropyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18513-79-6
Record name 18513-79-6
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Record name 1,2,3,6-Tetrahydropyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,6-Tetrahydropyridine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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